4,4'-[Oxybis(methylene)]bis[2-methoxyphenol]
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)methoxymethyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-19-15-7-11(3-5-13(15)17)9-21-10-12-4-6-14(18)16(8-12)20-2/h3-8,17-18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFRYMLGSVAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)COCC2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255381 | |
| Record name | 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-61-7 | |
| Record name | 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-[Oxybis(methylene)]bis[2-methoxyphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] typically involves the reaction of 2-methoxyphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Reactivity of Phenolic Hydroxyl Groups
The compound’s phenolic -OH groups participate in several characteristic reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields ether derivatives. For example:
This reaction is pH-sensitive, requiring deprotonation of the hydroxyl group for nucleophilic substitution.
Acylation
Acyl chlorides (e.g., acetyl chloride) react with the hydroxyl groups to form esters:
Reactivity is enhanced in anhydrous conditions with catalytic bases like pyridine.
Oxidation
Strong oxidizing agents (e.g., KMnO₄) convert phenolic groups to quinones, which are stabilized by the electron-donating methoxy substituents:
This reaction underpins the compound’s antioxidant activity, as it scavenges free radicals via hydrogen donation .
Electrophilic Aromatic Substitution
The methoxy groups activate the aromatic rings toward electrophilic substitution. Key reactions include:
| Reaction Type | Reagents | Positional Selectivity | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para/ortho to -OCH₃ | Nitro derivatives |
| Sulfonation | H₂SO₄, SO₃ | Para to -OCH₃ | Sulfonic acid derivatives |
| Halogenation | Cl₂, FeCl₃ | Ortho/para to -OCH₃ | Chlorinated derivatives |
The methoxy group’s +M effect directs incoming electrophiles to the ortho and para positions.
Polymerization Reactions
The compound serves as a monomer in polymer synthesis:
Epoxide Crosslinking
Reaction with oxiranes (e.g., ethylene oxide) forms polyether networks:
This process is catalyzed by acids or bases and is utilized in epoxy resin production .
Acrylic Acid Copolymerization
Free-radical polymerization with acrylic acid yields crosslinked polyesters:
Applications include hydrogels and coatings .
Acid/Base-Catalyzed Degradation
The oxybis(methylene) ether linkage is susceptible to cleavage:
Acidic Hydrolysis
Concentrated HCl or H₂SO₄ cleaves the ether bond, yielding 2-methoxyphenol derivatives:
Basic Hydrolysis
Strong bases (e.g., NaOH) induce saponification of ester groups (if present) but leave the ether linkage intact.
Radical Scavenging Mechanism
As an antioxidant, the compound donates hydrogen atoms to free radicals (R- ):
The resulting phenoxyl radical (ArO- ) is stabilized by resonance and methoxy group electron donation .
Scientific Research Applications
Crosslinking Agent
One of the primary applications of 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] is as a crosslinking agent in polymer synthesis. In this role, it facilitates the formation of strong covalent bonds between polymer chains, which enhances the mechanical properties and thermal stability of the resulting materials. This application is crucial in producing high-performance polymers used in coatings, adhesives, and composites.
Benefits:
- Improved Mechanical Properties : The crosslinked structure increases tensile strength and elasticity.
- Thermal Stability : Enhanced resistance to heat deformation.
- Chemical Resistance : Improved durability against solvents and chemicals.
Case Study: Polymeric Materials
In a study focused on the synthesis of epoxy resins, 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] was utilized to improve the thermal properties of the resin. The resulting materials exhibited significantly better heat resistance compared to traditional formulations, showcasing its effectiveness as a crosslinker .
Intermediate for Bioactive Compounds
In medicinal chemistry, this compound serves as a valuable intermediate for synthesizing various bioactive molecules. Its ability to modify pharmacological properties makes it an essential tool in drug discovery and development.
Examples:
- Synthesis of Antioxidants : The compound has been used to create novel antioxidant agents that exhibit enhanced biological activity.
- Pharmaceutical Formulations : It is incorporated into formulations to improve stability and bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Drug Development
Research highlighted the use of 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] in developing new anti-inflammatory drugs. By modifying the structure of existing compounds using this reagent, researchers were able to enhance therapeutic efficacy while reducing side effects .
Fine Chemicals Production
The compound is also employed in synthesizing specialty chemicals where precise control over functional group manipulation is critical. Its reactivity allows chemists to tailor the properties of final products according to specific requirements.
Uses:
- Stabilizers and Antioxidants : Used in formulations to prevent degradation of sensitive compounds.
- Coupling Agents : Facilitates reactions between different functional groups in complex organic synthesis.
Case Study: Specialty Coatings
In the production of specialty coatings, 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] has been utilized to enhance adhesion properties and durability of coatings applied to various substrates .
Mechanism of Action
The mechanism of action of 4,4’-[Oxybis(methylene)]bis[2-methoxyphenol] involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic groups can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The oxybis(methylene) linkage provides structural stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Hydroxy Groups
Bisphenol F (4,4'-Methylenediphenol, CAS 620-92-8)
- Structure : Contains hydroxyl (–OH) groups instead of methoxy groups.
- Properties : Higher polarity and reactivity due to –OH groups, making it a precursor for epoxy resins.
4,4′-[Thiobis(methylene)]bis[2,6-di-tert-butylphenol] (CAS 1620-93-5)
Bridging Group Modifications
Schiff Base I2 (4,4’-((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl))bis(2-methoxyphenol))
- Structure : Features a flexible propane-1,3-diyl bridge with azanediyl (–NH–) groups.
- Applications : Acts as a corrosion inhibitor for carbon steel in acidic environments (1 M HCl), achieving >90% inhibition efficiency via adsorption on metal surfaces .
- Key Difference : The azanediyl groups enable chelation with metal ions, a property absent in the target compound’s ether bridge .
Bromophenol Derivatives (e.g., Compound 4b-1 in )
Functional Group Additions
Cyanate Esters (e.g., E-BCMPE in )
- Structure: Derived from (E)-4,4-(ethene-1,2-diyl)bis(2-methoxyphenol) via cyanogen bromide reaction.
- Applications : Used in high-performance resins for fiber composites, leveraging cyanate groups for crosslinking .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point/°C | Applications |
|---|---|---|---|---|---|
| 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] | C₁₆H₁₈O₅ | 290.31 | Methoxy, ether bridge | Not reported | Antioxidants, polymer precursors |
| Bisphenol F (4,4'-Methylenediphenol) | C₁₃H₁₂O₂ | 200.23 | Hydroxyl, methylene bridge | 162–164 | Epoxy resins, adhesives |
| 4,4′-[Thiobis(methylene)]bis[2,6-di-tert-butylphenol] | C₃₀H₄₆O₂S | 470.75 | tert-Butyl, thioether | 142–143 | Antioxidants, stabilizers |
| Schiff Base I2 (Corrosion Inhibitor) | C₂₃H₃₀N₂O₄ | 406.50 | Azanediyl, methoxy | Not reported | Corrosion inhibition |
Key Findings and Insights
- Structural Flexibility: The oxybis(methylene) bridge allows for tunable properties by modifying substituents. For instance, sulfur or amino groups enhance radical scavenging or metal adhesion, respectively.
- Industrial Relevance : Schiff base analogs excel in corrosion inhibition, while cyanate esters are pivotal in high-temperature resins .
Biological Activity
4,4'-[Oxybis(methylene)]bis[2-methoxyphenol], commonly known as bisphenol F (BPF), is a synthetic organic compound primarily used in the production of plastics and resins. Its biological activity has garnered attention due to its potential endocrine-disrupting properties and its effects on various cellular processes. This article aims to summarize the current understanding of the biological activity of BPF, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of BPF is characterized by two methylene bridges connecting two 2-methoxyphenol groups. This structure confers unique biochemical properties that influence its interaction with biological systems.
BPF exhibits biological activity through several mechanisms:
- Endocrine Disruption : BPF can mimic estrogen and disrupt hormonal signaling pathways, leading to altered reproductive functions in various organisms.
- Oxidative Stress : The compound has been shown to induce oxidative stress in cells, which can lead to cellular damage and apoptosis.
- Gene Expression Modulation : BPF influences the expression of genes involved in cell proliferation and apoptosis by interacting with transcription factors.
Cellular Effects
BPF has been studied for its effects on different cell types, particularly in cancer research. It influences:
- Cell Proliferation : Studies indicate that BPF can enhance the proliferation of breast cancer cells (MCF-7) through estrogen receptor-mediated pathways .
- Apoptosis : BPF modulates apoptotic pathways, affecting the activity of caspases, which are crucial for programmed cell death.
Dosage Effects
The biological effects of BPF vary significantly with dosage:
- Low Doses : At low concentrations, BPF may stimulate cell growth and proliferation.
- High Doses : Conversely, high concentrations can lead to cytotoxicity, including hepatotoxicity and nephrotoxicity, as observed in animal models.
Case Study 1: Breast Cancer Cell Line (MCF-7)
A study investigated the effects of BPF on MCF-7 cells. The results showed significant alterations in gene expression related to cell cycle regulation and oxidative stress response pathways. The metabolomic analysis indicated that exposure to BPF altered metabolites associated with cell proliferation and oxidative stress significantly .
Case Study 2: In Vivo Toxicity Assessment
In an animal model study, varying doses of BPF were administered to assess toxicity. Low doses showed minimal adverse effects, while high doses resulted in significant liver and kidney damage, highlighting the compound's dose-dependent toxicity profile.
Data Tables
| Biological Activity | Low Dose Effects | High Dose Effects |
|---|---|---|
| Cell Proliferation | Enhanced growth | Inhibited growth |
| Apoptosis | Minimal impact | Induction of apoptosis |
| Oxidative Stress | Mild increase | Significant increase |
| Toxicity | None observed | Hepatotoxicity and nephrotoxicity |
Q & A
Q. What methodologies are recommended for synthesizing 4,4'-[Oxybis(methylene)]bis[2-methoxyphenol] with high purity?
Answer:
- Oxidative coupling : Use oxidizing agents like hydrogen peroxide or peracids to facilitate ether bond formation between phenolic monomers ().
- Purification : Recrystallize the product using solvents such as ethanol or methanol, guided by its solubility profile (water solubility: 192 mg/L at 20°C) ().
- Storage : Maintain at 2–8°C in a dry environment to prevent degradation ().
- Validation : Confirm purity via HPLC (≥95%) and monitor for byproducts like dimethoxybenzene derivatives ().
Q. How can researchers characterize the structural and physical properties of this compound?
Answer:
- Spectroscopy : Use -NMR and -NMR to verify the methoxy (-OCH) and methylene (-CH-) groups (molecular formula: CHO) ().
- Thermal analysis : Determine melting point (73°C) and decomposition temperature (>230°C) via differential scanning calorimetry (DSC) ().
- X-ray diffraction : Resolve crystal structure to confirm steric effects of the bis-methoxy groups ().
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 4) and skin irritation risks ().
- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols ().
- Emergency measures : For eye exposure, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal ().
Q. How does the compound’s stability vary under different experimental conditions?
Answer:
- Thermal stability : Stable up to 230°C; avoid open flames or sparks (flash point >230°F) ().
- Chemical incompatibility : Reacts with strong acids/bases due to the phenolic hydroxyl groups; test compatibility before use in reaction matrices ().
- Light sensitivity : Store in amber vials to prevent photodegradation ().
Q. What in vitro/in vivo models are suitable for assessing its toxicity profile?
Answer:
- In vitro : Use zebrafish embryo assays to evaluate developmental toxicity (LC values) ().
- In vivo : Conduct acute oral toxicity studies in rodents (OECD Guideline 423) to classify its GHS hazard category ().
- Genotoxicity : Perform Ames tests to rule out mutagenic potential ().
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in polymerization or crosslinking applications?
Answer:
Q. What strategies optimize its use in catalytic systems (e.g., as a ligand or substrate)?
Answer:
- Ligand design : Test coordination with transition metals (e.g., Cu) for asymmetric catalysis ().
- Solvent optimization : Screen green solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency ().
- Reactor design : Use continuous-flow systems to improve heat transfer during exothermic reactions ().
Q. How do steric and electronic effects of the methoxy groups influence its reactivity?
Answer:
- Steric hindrance : Compare reaction rates with non-methoxy analogs (e.g., 4,4'-methylenediphenol) in nucleophilic substitutions ().
- Electronic effects : Measure Hammett substituent constants (σ) via UV-Vis spectroscopy to quantify electron-donating effects ().
- Molecular dynamics (MD) : Simulate conformational flexibility to assess accessibility of reactive sites ().
Q. What advanced analytical techniques resolve challenges in detecting degradation products?
Answer:
- LC-MS/MS : Identify low-abundance metabolites (e.g., quinone derivatives) using high-resolution mass spectrometry ().
- GC-MS : Analyze volatile degradation byproducts (e.g., dimethoxybenzene) with headspace sampling ().
- Hyphenated techniques : Couple HPLC with diode-array detection (DAD) for real-time monitoring ().
Q. How can researchers evaluate its environmental persistence and biodegradation pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
